N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide
Description
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide is a heterocyclic compound featuring a fused bicyclic thiazolo-benzothiazole core. The structure includes a methyl group at position 7 of the benzothiazole ring and a 3-propan-2-ylsulfonylbenzamide substituent at position 2. The compound’s structural complexity necessitates advanced characterization techniques, such as X-ray diffraction (utilizing SHELX programs for refinement) and spectroscopic methods (IR, NMR) .
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S3/c1-10(2)28(24,25)13-6-4-5-12(9-13)18(23)22-19-21-14-7-8-15-16(17(14)27-19)20-11(3)26-15/h4-10H,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDKVSKNIGCFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide typically involves multiple steps:
Formation of the 7-methylbenzo[1,2-d3,4-d’]bis(thiazole) moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the isopropylsulfonyl group: This step involves the sulfonylation of the benzamide core using isopropylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling of the benzamide core with the 7-methylbenzo[1,2-d3,4-d’]bis(thiazole) moiety: This can be done using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The isopropylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide depends on its application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties can be exploited in the design of materials with specific conductive or semiconductive properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s thiazolo[5,4-e][1,3]benzothiazole core distinguishes it from simpler monocyclic or non-fused systems:
- Thiadiazoles (e.g., 5-phenyl-1,3,4-thiadiazole-2-amine in ): Feature a five-membered ring with two nitrogen and one sulfur atom. These systems are less aromatic but offer diverse substitution sites for functionalization .
- Benzothiazoles (e.g., N-[4-(1,3-benzothiazol-2-yl)phenyl] derivatives in ): Contain a benzene fused to a thiazole, providing planar rigidity but lacking the dual thiazole fusion seen in the target compound .
Key Difference: The fused bicyclic core in the target compound likely enhances thermal stability and π-π interactions compared to monocyclic analogs .
Functional Group Analysis
Notable Trends:
- Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound increases acidity of adjacent protons and hydrogen-bonding capacity compared to sulfanyl (thioether) groups in .
- Chlorophenyl vs. Methyl : Chlorophenyl substituents () enhance lipophilicity and steric bulk, whereas the methyl group in the target compound offers minimal steric hindrance .
Physicochemical and Spectral Properties
Limited data exist for the target compound, but comparisons can be inferred:
- Melting Points : Thiadiazole derivatives (e.g., : 503–504 K) exhibit high thermal stability, suggesting the target compound’s fused core may further elevate melting points .
- IR/NMR Signatures : Sulfonyl groups typically show strong IR absorption near 1350–1150 cm⁻¹ (asymmetric S=O stretching), distinct from thioamides (: 1670 cm⁻¹ for amide C=O) .
Biological Activity
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide is a complex organic compound that incorporates both thiazole and benzothiazole moieties, which are known for their significant biological activities. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2O2S2. This compound features:
- A thiazole ring , which contributes to its pharmacological properties.
- A benzothiazole ring , enhancing its biological interactions.
- A sulfonyl group that may influence its solubility and reactivity.
Pharmacological Effects
Research has indicated that compounds containing thiazole and benzothiazole rings exhibit a variety of biological activities. Notable effects include:
- Antimicrobial Activity : The compound has shown potential against various bacterial and fungal strains.
- Antitumor Properties : Studies suggest that derivatives of benzothiazoles can inhibit tumor growth by interfering with cellular signaling pathways.
- Anti-inflammatory Effects : The sulfonamide group may enhance the compound's ability to reduce inflammation.
The mechanism of action for this compound likely involves:
- Binding to specific enzymes or receptors, modulating their activity.
- Inducing apoptosis in cancer cells through disruption of cellular signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole | Benzene fused with thiazole | Antimicrobial, Antitumor |
| 2-Aminobenzothiazole | Amino group substitution on benzothiazole | Antimicrobial |
| Thiazole Derivatives | Variants with different substituents on thiazole | Antifungal activity |
| 4-Ethoxy-N-(7-methyl-thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide | Ethoxy substitution instead of methylsulfonyl | Potentially similar pharmacological profile |
This table illustrates how the unique combination of functional groups in this compound may confer distinct chemical properties and enhanced biological activities compared to other compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds. For instance:
- Antitumor Activity : Research published in Molecules demonstrated that benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The sulfonamide group in this compound is expected to enhance this effect by improving solubility and bioavailability .
- Antimicrobial Studies : A study highlighted the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The presence of both thiazole and sulfonamide functionalities in this compound suggests a synergistic effect that warrants further investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
